![molecular formula C15H14FNO5S B2873348 N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 691380-68-4](/img/structure/B2873348.png)
N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as BDF-8634, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF-8634 is a sulfonamide derivative that exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders.
Scientific Research Applications
Cyclooxygenase (COX) Inhibition
This compound has been studied for its potential as a COX inhibitor. COX enzymes are crucial in the biosynthesis of prostaglandins, which are involved in inflammation and pain. Inhibitors of COX can have therapeutic applications in treating conditions like arthritis and rheumatism due to their analgesic and anti-inflammatory effects .
Anticancer Activity
Research has indicated that derivatives of benzodioxole, which is part of the compound’s structure, exhibit cytotoxic activity against cancer cell lines, such as cervical carcinoma cells (HeLa). This suggests that the compound could be explored further for its potential use in cancer therapy .
Synthesis of Novel Derivatives
The compound serves as a precursor in the synthesis of novel derivatives with potential pharmacological activities. The structural modifications can lead to the discovery of new drugs with improved efficacy and selectivity .
Biological Evaluation
The compound and its derivatives can be evaluated using various biological assays to determine their activity profile. For instance, the MTS assay can be used to assess cytotoxicity against different cancer cell lines .
Pharmacological Effects
The compound’s pharmacological effects, including analgesic, anti-inflammatory, and antipyretic properties, are of significant interest. These effects are investigated to understand the compound’s mechanism of action and therapeutic potential .
Mechanism of Action
Target of Action
Compounds with a similar 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-20-13-5-3-11(16)7-15(13)23(18,19)17-8-10-2-4-12-14(6-10)22-9-21-12/h2-7,17H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDPIOZFZCAXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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